molecular formula C7H4ClF3N4 B1438080 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094452-68-2

6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1438080
CAS No.: 1094452-68-2
M. Wt: 236.58 g/mol
InChI Key: RKHIHLDFDRKWDN-UHFFFAOYSA-N
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Description

Background and Significance in Heterocyclic Chemistry

Heterocyclic compounds constitute a fundamental class of organic molecules characterized by cyclic structures containing atoms of at least two different elements as ring members. Within this vast chemical landscape, triazolopyridazines occupy a privileged position due to their unique structural features and remarkable biological activities. The significance of 6-chloro-3-(2,2,2-trifluoroethyl)-triazolo[4,3-b]pyridazine emerges from its embodiment of multiple pharmacologically relevant structural motifs within a single molecular framework.

The compound's architectural foundation rests upon the fusion of a 1,2,4-triazole ring with a pyridazine moiety, creating a bicyclic system that exhibits enhanced stability and electronic properties compared to its individual ring components. This fusion pattern, designated as [4,3-b], indicates the specific connectivity between the two heterocyclic systems, where the triazole ring shares nitrogen atoms at positions 4 and 3 with the pyridazine ring. The incorporation of fluorinated alkyl groups, specifically the 2,2,2-trifluoroethyl substituent, significantly modifies the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

Research in heterocyclic chemistry has demonstrated that nitrogen-containing fused ring systems frequently exhibit superior biological activities compared to their non-fused counterparts. This phenomenon stems from the enhanced rigidity of fused systems, which promotes favorable conformational arrangements for target binding, and the increased electron density distribution that facilitates specific intermolecular interactions. The triazolopyridazine scaffold has emerged as a particularly valuable framework in medicinal chemistry, with documented applications ranging from enzyme inhibition to receptor modulation.

Contemporary pharmaceutical research has validated the triazolopyridazine core as a privileged structure in drug discovery, with multiple derivatives demonstrating significant biological activities across various therapeutic areas. The strategic incorporation of halogen substituents, as exemplified by the chloro group in position 6, often enhances binding affinity through halogen bonding interactions and modulates metabolic stability. Similarly, the trifluoroethyl group at position 3 contributes to improved pharmacokinetic properties while maintaining the compound's ability to interact with biological targets.

Historical Context of Triazolopyridazine Research

The development of triazolopyridazine chemistry traces its origins to the broader evolution of heterocyclic synthetic methodology that emerged in the latter half of the twentieth century. Early investigations into fused nitrogen heterocycles were driven by the recognition that such systems could serve as bioisosteric replacements for naturally occurring purines and pyrimidines, thereby offering novel therapeutic opportunities. The systematic exploration of triazolopyridazine derivatives gained momentum as synthetic chemists developed reliable methodologies for constructing these challenging fused ring systems.

Initial synthetic approaches to triazolopyridazines involved cyclization reactions of appropriately substituted hydrazine derivatives with carboxylic acids or their derivatives under harsh reaction conditions. These early methods, while establishing the fundamental chemistry of the triazolopyridazine core, suffered from limited substrate scope and modest yields. The evolution of more sophisticated synthetic strategies, including microwave-mediated cyclizations and catalyst-free approaches, has significantly expanded access to diverse triazolopyridazine structures.

The recognition of triazolopyridazines as potential therapeutic agents emerged from systematic structure-activity relationship studies conducted throughout the 1990s and early 2000s. These investigations revealed that specific substitution patterns, particularly those involving halogenated alkyl groups, could dramatically influence biological activity profiles. The incorporation of trifluoromethyl and related fluorinated substituents became a focal point of research following observations that such modifications often enhanced target selectivity and metabolic stability.

Patent literature from the pharmaceutical industry reflects the growing interest in triazolopyridazine derivatives as potential drug candidates. Notable developments include the identification of triazolopyridazine-based tumor necrosis factor modulators, which demonstrated the scaffold's potential for addressing inflammatory and autoimmune disorders. Subsequent research efforts have expanded the therapeutic scope to include kinase inhibition, particularly targeting c-Met and Pim kinases, which play crucial roles in cancer progression.

The emergence of 6-chloro-3-(2,2,2-trifluoroethyl)-triazolo[4,3-b]pyridazine as a compound of interest reflects the culmination of decades of research into optimizing triazolopyridazine structures for enhanced biological activity. The specific combination of substituents in this molecule represents a rational design approach informed by extensive structure-activity relationship data and mechanistic understanding of target interactions.

Properties

IUPAC Name

6-chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c8-4-1-2-5-12-13-6(15(5)14-4)3-7(9,10)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHIHLDFDRKWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 6-chloropyridazine with 2,2,2-trifluoroethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazolopyridazines, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of triazolopyridazine derivatives is vast, with modifications at positions 3 and 6 significantly altering biological activity and physicochemical properties. Below is a detailed comparison:

Physicochemical Properties

  • Lipophilicity : The trifluoroethyl group increases logP compared to methyl or arylidene substituents but remains less lipophilic than bulky aromatic groups (e.g., m-tolyl) .
  • Electron Effects : Fluorinated substituents (e.g., trifluoroethyl, trifluoromethyl) enhance metabolic stability and membrane permeability due to their electron-withdrawing nature .

Structural and Binding Insights

Crystal structures of triazolopyridazine-BRD4 complexes reveal that substituents at position 3 occupy a hydrophobic pocket, while position 6 modifications influence solubility and off-target interactions . For example, the trifluoroethyl group’s steric bulk may reduce binding affinity compared to smaller groups like cyclopropyl .

Q & A

Q. Key strategies :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance metabolic stability .
  • Crystallography : Use X-ray diffraction (e.g., monoclinic P2₁/c system) to correlate nonplanar tricyclic cores with reduced cytotoxicity .
  • Molecular docking : Screen against c-Met/Pim-1 kinases to identify binding motifs (e.g., hydrophobic interactions with Phe-1133 in c-Met) .

Advanced: What analytical techniques resolve contradictions in reported cytotoxic activities?

Contradiction : Some derivatives show low cytotoxicity (e.g., <20% inhibition at 50 µM ), while others exhibit moderate activity.
Resolution strategies :

  • Assay standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and incubation times (48–72 hours) .
  • Structural analysis : Compare steric effects via Hirshfeld surfaces; twisted pyridazine cores reduce DNA intercalation .
  • Dose-response profiling : Validate IC₅₀ values across multiple replicates to rule out experimental variability .

Basic: What safety precautions are critical when handling this compound?

Q. Key precautions :

  • Ventilation : Use fume hoods to avoid inhalation (decomposition releases HCl/HF at >200°C) .
  • PPE : Wear nitrile gloves and goggles; skin contact requires 15-minute washing with soap/water .
  • Storage : Store in inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How to characterize hydrogen-bonding networks in triazolopyridazine crystals?

Q. Techniques :

  • X-ray crystallography : Resolve intermolecular C–H⋯O/N bonds (bond lengths: 2.6–3.0 Å) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H-bonding in CMTP derivatives) .
  • Energy frameworks : Calculate dispersion-dominated packing energies (e.g., -45 kJ/mol for van der Waals interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine

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